3-(tert-Butyldimethylsiloxy)propylmagnesium bromide, 0.50 M in 2-MeTHF
Overview
Description
3-(tert-Butyldimethylsiloxy)propylmagnesium bromide, 0.50 M in 2-MeTHF is a specialized organometallic reagent used in organic synthesis. It is a Grignard reagent, which is a type of organomagnesium compound widely used for forming carbon-carbon bonds. The compound is typically supplied as a solution in 2-methyltetrahydrofuran (2-MeTHF), a solvent known for its stability and low toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyldimethylsiloxy)propylmagnesium bromide involves the reaction of 3-(tert-Butyldimethylsiloxy)propyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated temperatures.
Atmosphere: Inert atmosphere to avoid moisture and oxygen.
Solvent: 2-methyltetrahydrofuran (2-MeTHF).
Industrial Production Methods
On an industrial scale, the production of 3-(tert-Butyldimethylsiloxy)propylmagnesium bromide follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas purging systems and precise temperature control are used to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyldimethylsiloxy)propylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides.
Solvents: 2-methyltetrahydrofuran (2-MeTHF) or other ether solvents.
Temperature: Typically room temperature to slightly elevated temperatures.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.
Scientific Research Applications
3-(tert-Butyldimethylsiloxy)propylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a Grignard reagent, it is crucial for forming carbon-carbon bonds in complex organic molecules.
Pharmaceutical Research: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Involved in the synthesis of novel materials with specific properties.
Catalysis: Acts as a catalyst or reagent in various catalytic processes.
Mechanism of Action
The mechanism of action of 3-(tert-Butyldimethylsiloxy)propylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This nucleophilic addition forms new carbon-carbon bonds, which is the basis for its use in organic synthesis. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
Comparison with Similar Compounds
Similar Compounds
Methylmagnesium Bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
Phenylmagnesium Bromide: Used for forming carbon-carbon bonds with aromatic compounds.
Ethylmagnesium Bromide: Commonly used in organic synthesis for forming carbon-carbon bonds.
Uniqueness
3-(tert-Butyldimethylsiloxy)propylmagnesium bromide is unique due to the presence of the tert-butyldimethylsiloxy group, which provides steric hindrance and influences the reactivity and selectivity of the reagent. This makes it particularly useful in specific synthetic applications where such selectivity is desired.
Properties
IUPAC Name |
magnesium;tert-butyl-dimethyl-propoxysilane;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21OSi.BrH.Mg/c1-7-8-10-11(5,6)9(2,3)4;;/h1,7-8H2,2-6H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHGYUPRFUKXOR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC[CH2-].[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BrMgOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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